molecular formula C14H24N2O4 B4264073 5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid

5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid

Cat. No. B4264073
M. Wt: 284.35 g/mol
InChI Key: BOBMPTNEIZYZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid, commonly known as CH-223191, is a small molecule that has been extensively studied for its potential use as a research tool in the field of pharmacology.

Mechanism of Action

The mechanism of action of CH-223191 involves its binding to the AhR ligand-binding domain, which prevents the binding of endogenous ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This results in the inhibition of AhR-mediated gene expression and downstream signaling pathways.
Biochemical and physiological effects:
CH-223191 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CH-223191 inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that CH-223191 can prevent the development of tumor xenografts in mice and reduce the severity of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CH-223191 is its high selectivity for AhR, which makes it a valuable tool for studying the role of AhR in various cellular processes. However, one of the limitations of CH-223191 is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the use of CH-223191 in scientific research. One potential application is in the study of the role of AhR in the regulation of immune responses. Another potential direction is in the development of novel therapeutic agents that target AhR signaling pathways for the treatment of various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, CH-223191 is a small molecule that has been extensively studied for its potential use as a research tool in the field of pharmacology. Its high selectivity for AhR makes it a valuable tool for studying the role of AhR in various cellular processes. Further research is needed to fully understand the potential applications of CH-223191 in scientific research and drug development.

Scientific Research Applications

CH-223191 has been used extensively in scientific research as a selective antagonist of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CH-223191 has been shown to inhibit the binding of AhR to its ligands, thereby preventing its activation and downstream signaling.

properties

IUPAC Name

5-[2-(3-cyclohexylpropanoyl)hydrazinyl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c17-12(7-4-8-14(19)20)15-16-13(18)10-9-11-5-2-1-3-6-11/h11H,1-10H2,(H,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBMPTNEIZYZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3-Cyclohexylpropanoyl)hydrazinyl]-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid
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5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid
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5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid
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5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid

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